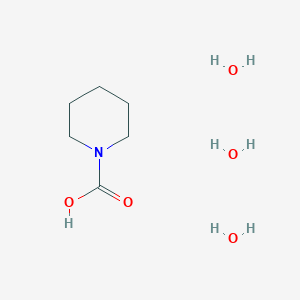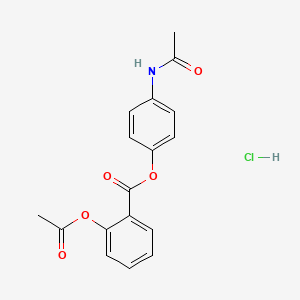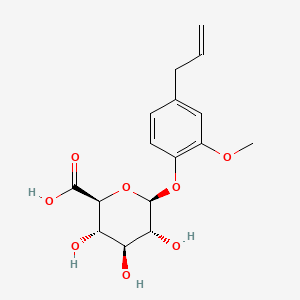
piperidine-1-carboxylic acid;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-1-carboxylic acid;trihydrate is a derivative of piperidine, a six-membered heterocyclic amine with the molecular formula C5H11NO3. This compound is known for its unique structure, which includes a carboxylic acid group attached to the piperidine ring and three molecules of water of crystallization. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-1-carboxylic acid;trihydrate can be synthesized through several methods. One common approach involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide. This process converts pyridine to piperidine, which can then be further functionalized to introduce the carboxylic acid group .
Another method involves the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
In an industrial setting, this compound is typically produced through the hydrogenation of pyridine, followed by functionalization to introduce the carboxylic acid group. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-1-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidine-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives with different functional groups, such as alcohols, amines, and halides .
Scientific Research Applications
Piperidine-1-carboxylic acid;trihydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine-1-carboxylic acid;trihydrate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Piperidine-1-carboxylic acid;trihydrate is unique compared to other similar compounds due to its specific structure and hydration state. Similar compounds include:
Piperidine: A basic six-membered heterocyclic amine without the carboxylic acid group.
Piperidine-4-carboxylic acid: A derivative with the carboxylic acid group at the 4-position instead of the 1-position.
Piperidine-1-carboxamide: A derivative with an amide group instead of a carboxylic acid group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C6H17NO5 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
piperidine-1-carboxylic acid;trihydrate |
InChI |
InChI=1S/C6H11NO2.3H2O/c8-6(9)7-4-2-1-3-5-7;;;/h1-5H2,(H,8,9);3*1H2 |
InChI Key |
DYZYUTDRLZPTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)


![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)



